
4-(aminomethyl)-N,N-dipropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-N,N-dipropylbenzamide is an organic compound characterized by the presence of an aminomethyl group attached to a benzamide core, with two propyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N,N-dipropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-(aminomethyl)benzoic acid.
Amidation Reaction: The carboxylic acid group of 4-(aminomethyl)benzoic acid is converted to an amide using N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and at a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, thus optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Aminomethyl)-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 4-(aminomethyl)-N,N-dipropylbenzamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The aminomethyl group can form hydrogen bonds, while the dipropyl groups may enhance lipophilicity, facilitating membrane permeability.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)benzoic acid: Lacks the dipropyl groups, making it less lipophilic.
N,N-Dipropylbenzamide: Lacks the aminomethyl group, affecting its binding properties.
4-(Aminomethyl)-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of propyl, which may alter its physical and chemical properties.
Uniqueness: 4-(Aminomethyl)-N,N-dipropylbenzamide is unique due to the combination of the aminomethyl group and the dipropyl groups, which confer specific chemical and physical properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
4-(aminomethyl)-N,N-dipropylbenzamide |
InChI |
InChI=1S/C14H22N2O/c1-3-9-16(10-4-2)14(17)13-7-5-12(11-15)6-8-13/h5-8H,3-4,9-11,15H2,1-2H3 |
InChI-Schlüssel |
ZVYHOUFVXSGDFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)

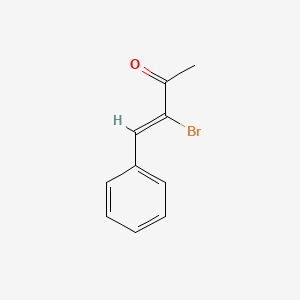
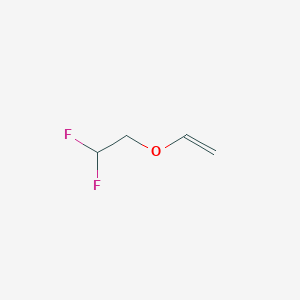
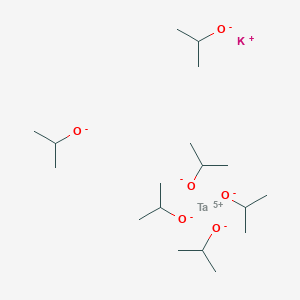
![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
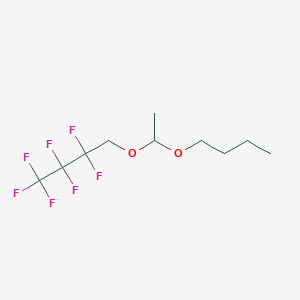

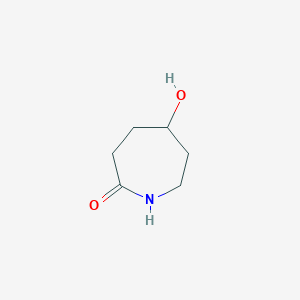


![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)

![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)
